N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thiadiazole ring, and an amide group (-CONH2). The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the introduction of the trifluoromethyl group, and the coupling of these components with the benzyl and pentanamide portions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the molecule. The thiadiazole ring is a heterocycle containing both sulfur and nitrogen, which could also influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The trifluoromethyl group could potentially undergo reactions with nucleophiles, and the amide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Anticancer Activity
The research into the scientific applications of compounds structurally related to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide has shown promising results, especially in the field of anticancer activity. Fluorinated 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cells. Among these, certain compounds have demonstrated higher antiproliferative activity, highlighting the potential of fluorine-substituted triazolothiadiazoles in developing new anticancer drugs (Chowrasia et al., 2017).
Electroluminescence and Amplified Spontaneous Emission
Research on star-shaped single-polymer systems incorporating benzothiadiazole units has led to the development of materials with simultaneous RGB emission, which are crucial for applications in electroluminescence and amplified spontaneous emission (ASE). These systems demonstrate the ability to achieve saturated white emission with excellent efficiency, paving the way for their use in advanced optoelectronic devices (Liu et al., 2016).
Photosensitizing Properties for Photodynamic Therapy
Another significant application is found in the development of zinc phthalocyanines substituted with benzothiadiazole derivatives, exhibiting high singlet oxygen quantum yields. These properties make them excellent candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, owing to their good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield (Pişkin et al., 2020).
Antimicrobial and Antifungal Activity
Benzimidazole derivatives bearing thiadiazole scaffolds have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal properties. These studies highlight the potential of thiadiazole derivatives as active agents against various microbial strains, contributing to the development of new therapeutic agents in the fight against microbial resistance (Abdel-Motaal et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS2/c1-2-3-4-12(22)19-13-20-21-14(24-13)23-9-10-5-7-11(8-6-10)15(16,17)18/h5-8H,2-4,9H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSYHCBHQCZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.